N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester
Description
Properties
IUPAC Name |
ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-2-18-11(15)7-13-6-8-9(12)4-3-5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLSJYYIIHHOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester typically involves a multi-step process. One common method starts with the nitration of 2-chlorotoluene to produce 2-chloro-6-nitrotoluene. This intermediate is then subjected to a benzylation reaction with ethyl bromoacetate in the presence of a base such as sodium hydride. The final step involves the reduction of the nitro group to an amino group using a reducing agent like palladium on carbon under hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon and hydrogen gas are frequently used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to replace the chloro group.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces amino derivatives.
Substitution: Produces substituted benzyl derivatives.
Scientific Research Applications
N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Structural Analogues of Glycine Esters
The following table compares N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester with structurally related glycine esters, highlighting substituents, ester groups, molecular weights, and key properties:
Key Differences and Implications
Substituent Effects :
- The 2-chloro-6-nitrophenylmethyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing stability and altering reactivity compared to esters with neutral or electron-donating groups (e.g., the 2-furoyl group in N-(2-Furoyl)glycine Methyl Ester) .
- The trifluoroacetyl group in Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester contributes to high thermal stability, as evidenced by its elevated vaporization enthalpy (93.8 kJ/mol) .
This contrasts with the methyl esters in N-(2-Furoyl)glycine Methyl Ester and Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester, which may prioritize solubility in polar solvents .
Functional Applications :
- Compounds like N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester are utilized in biochemical research, suggesting that the target compound’s nitro and chloro substituents could position it as a specialty intermediate in drug discovery .
- Fatty acid methyl/ethyl esters (e.g., FAME/FAEE) are widely used in biodiesel production, but the target compound’s aromatic substituents likely preclude such applications .

Analytical and Safety Considerations: Chromatographic methods (e.g., GC-MS, HPLC) used for fatty acid esters could be adapted for analyzing the target compound.
Biological Activity
N-[(2-Chloro-6-nitrophenyl)methyl]glycine ethyl ester is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H13ClN2O4
- Molecular Weight : 272.68 g/mol
- Storage Conditions : Recommended storage at -20°C for maximum stability .
This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group suggests potential for strong interactions due to its electron-withdrawing properties, which may enhance binding affinity to target sites.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound can exhibit significant antimicrobial properties. For instance, derivatives containing nitrophenyl moieties have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| NVP | 50 ± 7 | Antiviral |
| Compound 3 | 47 ± 7 | Antiviral |
| Compound 12 | 13 ± 1 | Antiviral |
| Compound 15 | 20 ± 7 | Antiviral |
| Compound 20 | 5 ± 1 | Antiviral |
The above table summarizes the percentage inhibition of HIV reverse transcriptase by various compounds, indicating the potential antiviral activity of derivatives similar to this compound .
Mutagenicity Studies
In studies involving nitrosation reactions, glycine derivatives have been shown to produce mutagenic effects. For example, glycine ethyl ester was treated with nitrite under acidic conditions, resulting in compounds that exhibited mutagenicity in the Ames test. These findings suggest that this compound may also have mutagenic potential due to structural similarities with known mutagens .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several nitrophenyl-containing compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed MIC values as low as 4.69 µM against B. subtilis, showcasing their potential as effective antibacterial agents .
- Antifungal Activity : Another investigation focused on antifungal properties against Candida albicans. Compounds related to this compound demonstrated promising antifungal activity with MIC values ranging from 16.69 to 78.23 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (like nitro groups) enhances biological activity. Modifications in the phenyl ring significantly affect the compound's lipophilicity and overall biological efficacy, suggesting pathways for further optimization in drug design .
Q & A
Q. What are the recommended storage conditions to ensure stability?
- Handling : Store in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or nitro group reduction. Avoid exposure to light, moisture, and oxidizing agents .
- Decomposition Risks : Under acidic or basic conditions, ester hydrolysis may occur, releasing glycine and the corresponding benzyl alcohol derivative .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the nitro and chloro substituents?
- Methodology : Density Functional Theory (DFT) calculations can model electron density distribution, revealing the nitro group’s electron-withdrawing effects. This predicts:
- Nucleophilic Attack Sites : The chloro substituent at the ortho position may direct electrophiles to the para position relative to the nitro group.
- Hydrolysis Kinetics : Nitro groups enhance electrophilicity of adjacent carbons, potentially accelerating hydrolysis under basic conditions .
Q. How to resolve contradictions in reported reaction yields for similar glycine esters?
- Troubleshooting Strategies :
- Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates.
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
- Analytical Cross-Check : Compare HPLC retention times or melting points with literature data to verify purity .
Q. What role does this compound play in the synthesis of bioactive molecules?
- Applications : It serves as a precursor for quinazolinone derivatives, which exhibit antimicrobial or anticancer activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

